molecular formula C19H23ClN4O3 B2591658 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396809-21-4

1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Numéro de catalogue: B2591658
Numéro CAS: 1396809-21-4
Poids moléculaire: 390.87
Clé InChI: JDTZTMGFLPEAOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a chemical compound of significant interest in medicinal chemistry and pre-clinical research, supplied for Research Use Only. This synthetic molecule features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties and its presence in several commercially available drugs and investigational compounds . The 1,2,4-oxadiazole ring is known for its versatility and is a key pharmacophore in substances with a wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties . The structural framework of this compound, which integrates a urea linker and a cyclohexyl moiety, suggests its utility as a valuable intermediate or target molecule in drug discovery efforts. Researchers can employ this compound in high-throughput screening assays, as a building block in the synthesis of more complex derivatives, or in mechanistic studies to explore the role of 1,2,4-oxadiazole derivatives in modulating biological targets. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-26-15-8-7-13(11-14(15)20)21-18(25)23-19(9-3-2-4-10-19)17-22-16(24-27-17)12-5-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTZTMGFLPEAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves the following steps:

    Formation of the 1-(3-Chloro-4-methoxyphenyl) intermediate: This can be achieved through the reaction of 3-chloro-4-methoxyaniline with an appropriate reagent such as phosgene or isocyanate.

    Cyclohexylation: The intermediate is then reacted with cyclohexylamine to form the cyclohexyl derivative.

    Oxadiazole ring formation: The cyclohexyl derivative is further reacted with a cyclopropyl-substituted oxadiazole precursor under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight Key References
Target Compound Urea 3-Chloro-4-methoxyphenyl; 3-cyclopropyl-oxadiazole ~421.9 g/mol*
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Thiourea Perfluorophenyl; dimethylamino-cyclohexyl 367.38 g/mol
[α-(4-Methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyl dithiocarbamate Dithiocarbamate-triazole 4-Methoxybenzoyl; triazole Not reported
1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride Pyrrolidinone-oxadiazole Azetidine; cyclopropyl-oxadiazole (HCl salt) ~326.8 g/mol*
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-[(2-(5-(3-cyclopropyl-oxadiazol-5-yl)phenyl)cyclohexenyl)methyl]-4-methyloxazolidin-2-one Oxazolidinone-oxadiazole Trifluoromethylphenyl; cyclohexenyl-oxadiazole ~663.5 g/mol*
1-(1-(3-Cyclopropyl-oxadiazol-5-yl)cyclohexyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea Urea Dihydrodioxin; cyclopropyl-oxadiazole ~428.4 g/mol*

Notes:

  • Thiourea vs.
  • Oxadiazole Modifications: The pyrrolidinone-oxadiazole compound replaces the urea core with a pyrrolidinone ring, altering conformational flexibility and solubility (enhanced by the HCl salt).
  • Aromatic Substituents : The dihydrodioxin analog substitutes the chloro-methoxyphenyl group with a dihydrobenzo-dioxin moiety, likely improving π-stacking but reducing electronegativity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s chloro-methoxyphenyl group increases logP compared to the dihydrodioxin analog .
  • Solubility: The hydrochloride salt of the pyrrolidinone-oxadiazole derivative shows higher aqueous solubility than neutral urea/thiourea analogs.
  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound resists oxidative metabolism better than triazole-containing analogs .

Activité Biologique

The compound 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H20ClN3O2\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}_2

This structure includes a chloro-substituted phenyl group, a methoxy group, and an oxadiazole moiety, which are known to contribute to its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a range of biological activities, including anticancer effects. The mechanisms through which these compounds exert their effects typically involve:

  • Induction of Apoptosis : Many oxadiazole derivatives have been shown to induce apoptosis in cancer cell lines by activating caspases and upregulating pro-apoptotic proteins such as p53 .
  • Inhibition of Cell Proliferation : These compounds often inhibit cell cycle progression, particularly at the G1 phase, leading to reduced proliferation rates in cancer cells .
  • Targeting Specific Pathways : Some studies suggest that these compounds may interact with specific receptors or enzymes involved in cancer progression.

Anticancer Activity

A study evaluating various oxadiazole derivatives found that the compound demonstrated significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)0.48
HCT-116 (Colon)0.78
U-937 (Leukemia)0.19

These values indicate potent activity compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Other Compounds

In comparative studies, the activity of the compound was found to be superior to other known anticancer agents. For instance:

CompoundIC50 (µM)
1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea0.48
Doxorubicin1.93

This highlights the potential of this compound as a more effective alternative in cancer therapy .

Pharmacological Profile

The pharmacological profile of 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea includes:

  • Selectivity : The compound exhibits selective toxicity towards cancerous cells while sparing normal cells.
  • Mechanism Insights : Molecular docking studies suggest strong interactions between the oxadiazole moiety and target proteins involved in cancer signaling pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.